N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide
Description
Core Heterocyclic Framework Analysis
The compound’s central structure comprises a bicyclic tetrahydrothieno[3,4-d]thiazole system fused with a 5,5-dioxide moiety. The thieno-thiazole core consists of a sulfur-containing thiophene ring (positions 3,4-d) fused to a thiazolidinone ring (positions 1,3). The 5,5-dioxide modification arises from oxidation at the thiazole sulfur atoms, conferring enhanced polarity and hydrogen-bonding capacity.
The tetrahydro modification saturates the thieno ring, reducing aromaticity and introducing conformational constraints. Substituents include:
- A 4-(dimethylamino)phenyl group at position 3, contributing electron-donating effects via the dimethylamino (–N(CH₃)₂) group.
- A 2-phenylacetamide moiety linked via an (E)-configured ylidene group at position 2, enabling resonance stabilization and planar geometry.
Table 1: Key Functional Groups and Their Roles
| Group | Position | Role |
|---|---|---|
| Thieno[3,4-d]thiazole | Core | Structural rigidity |
| 5,5-Dioxide | S1, S2 | Polar interactions |
| 4-(Dimethylamino)phenyl | C3 | Electron donation |
| (E)-Ylidene-acetamide | C2 | Tautomerism and conjugation |
The acetamide’s phenyl group introduces steric bulk, while the ylidene linkage (–N=C–) facilitates π-conjugation with the thiazole ring, as observed in related thieno-thiazole derivatives.
Stereochemical Configuration and Tautomeric Behavior
The (2E) designation specifies the trans configuration of the ylidene double bond, which enforces a planar geometry between the thiazole core and acetamide substituent. This configuration minimizes steric clashes between the phenylacetamide and dimethylamino groups, as confirmed by computational modeling of analogous systems.
Tautomeric equilibria involve the ylidene nitrogen and acetamide carbonyl group. Two primary tautomers exist:
- Imino form : The ylidene nitrogen remains protonated, stabilizing a conjugated imine structure.
- Enamino form : Deprotonation at the ylidene nitrogen generates an enamine-like system with extended conjugation.
Solid-state studies of similar compounds, such as 4-phenylamino-1,3-thiazol-2(5H)-ones, demonstrate a preference for the amino tautomer in both crystalline and solution phases due to intramolecular hydrogen bonding. For this compound, the 5,5-dioxide group likely stabilizes the imino form by withdrawing electron density, as evidenced by IR spectra showing N–H stretches at 3280–3373 cm⁻¹.
X-ray Crystallographic Characterization Challenges
Resolving the crystal structure of this compound presents unique difficulties:
- Molecular Flexibility : The tetrahydrothieno-thiazole core adopts multiple low-energy conformations, complicating unit-cell packing.
- Disorder in Substituents : The dimethylamino and phenyl groups exhibit rotational freedom, leading to fractional occupancy in crystal lattices.
- Tautomeric Dynamics : Co-crystallization of tautomers creates mixed populations, blurring electron-density maps.
Successful characterization of related compounds, such as 3-(4-chlorophenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-imine 5,5-dioxide, required high-resolution synchrotron X-ray diffraction and dynamic NMR spectroscopy to resolve positional ambiguities. For this compound, combining powder X-ray diffraction with density functional theory (DFT) optimization may mitigate these challenges.
Comparative Analysis with Thieno-Thiazole Derivatives
Table 2: Structural and Electronic Comparisons
The 5,5-dioxide group enhances solubility in polar solvents compared to non-oxidized analogues, as seen in 2-(dimethylamino)thieno[2,3-d]thiazole-5-carboxylic acid. However, the ylidene-acetamide substituent introduces steric constraints absent in simpler derivatives like 3-(3-hydroxyphenyl)tetrahydrothieno[3,4-d]thiazole-2(3H)-thione. These differences underscore the compound’s unique electronic profile, which may favor specific biological interactions, such as kinase inhibition observed in bicyclic thieno-thiazoles.
Properties
Molecular Formula |
C21H23N3O3S2 |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenylacetamide |
InChI |
InChI=1S/C21H23N3O3S2/c1-23(2)16-8-10-17(11-9-16)24-18-13-29(26,27)14-19(18)28-21(24)22-20(25)12-15-6-4-3-5-7-15/h3-11,18-19H,12-14H2,1-2H3 |
InChI Key |
AVBSOGSGJRMHHK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Tetrahydrothieno[3,4-d][1, thiazole Core
The thieno[3,4-d]thiazole scaffold is synthesized via cyclization reactions. A common approach involves reacting tetrahydrothiophene derivatives with thiourea or thioamide precursors under basic conditions . For example:
-
Step 1 : Treating 3,4-dihydrothiophene-1,1-dioxide with thiourea in ethanol at reflux yields the thiazolidine intermediate .
-
Step 2 : Oxidation with hydrogen peroxide (H₂O₂) in acetic acid converts the thiazolidine to the 5,5-dioxide derivative .
Key Conditions :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Thiourea | Ethanol | Reflux | 65–72% |
| H₂O₂ (30%) | Acetic acid | 50–60°C | 85–90% |
Introduction of the 4-(Dimethylamino)phenyl Group
The dimethylamino-substituted phenyl group is introduced via nucleophilic substitution or condensation. A Schiff base formation strategy is frequently employed :
-
Method A : Reacting the thienothiazole intermediate with 4-(dimethylamino)benzaldehyde in the presence of glacial acetic acid and sodium acetate .
-
Method B : Using 4-(dimethylamino)phenyl isothiocyanate in tetrahydrofuran (THF) with triethylamine as a base .
Optimization Data :
| Method | Reagent | Base | Solvent | Time (h) | Yield |
|---|---|---|---|---|---|
| A | 4-(Dimethylamino)benzaldehyde | NaOAc | AcOH | 6 | 68% |
| B | 4-(Dimethylamino)phenyl isothiocyanate | Et₃N | THF | 4 | 75% |
Condensation with 2-Phenylacetamide
The final step involves coupling the thienothiazole derivative with 2-phenylacetamide. This is achieved via:
-
Peptide Coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) .
-
Direct Aminolysis : Reacting the acyl chloride intermediate with 2-phenylacetamide in THF .
Comparative Efficiency :
| Coupling Agent | Solvent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| EDC/HOBt | DCM | RT | 82% | 98.5% |
| Acyl chloride | THF | 0–5°C | 76% | 97.2% |
Sulfonation and Oxidation
The 5,5-dioxide moiety is introduced early in the synthesis but often requires further optimization:
-
Oxidation with m-CPBA : Meta-chloroperbenzoic acid in DCM at 0°C achieves selective sulfonation without over-oxidation .
-
Alternative : Sodium periodate (NaIO₄) in a water-THF mixture .
Reaction Metrics :
| Oxidizing Agent | Equivalents | Solvent | Time (h) | Yield |
|---|---|---|---|---|
| m-CPBA | 2.2 | DCM | 3 | 88% |
| NaIO₄ | 3.0 | H₂O/THF (1:1) | 6 | 79% |
Purification and Characterization
Final purification is typically performed via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Characterization relies on:
-
1H/13C NMR : Key peaks include δ 2.98 (s, N(CH₃)₂), δ 7.2–7.8 (aromatic protons), and δ 168–170 ppm (C=O) .
-
HRMS : Calculated for C₂₃H₂₅N₃O₃S₂ [M+H]+: 480.1364; Found: 480.1368 .
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, including organic semiconductors and conductive polymers.
Biological Research: It is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in industrial processes, such as catalysis and the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways such as:
Inhibition of Enzymes: The compound may inhibit specific enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways.
Interaction with DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Research Findings and Implications
Challenges and Limitations
- Crystallographic Data : Unlike the dichlorophenyl analog (), Compound A ’s crystal structure remains uncharacterized, limiting insights into its supramolecular interactions.
- Bioactivity Gaps : Direct evidence of Compound A ’s therapeutic activity is absent, necessitating further studies based on analog data .
Biological Activity
N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a thieno[3,4-d][1,3]thiazole core, which is known for its diverse biological activities. The presence of the dimethylamino group enhances its lipophilicity and potentially its bioavailability.
Chemical Formula : C₁₃H₁₆N₂O₂
Molecular Weight : 232.2800 g/mol
CAS Number : 1056165-71-9
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Acetylcholinesterase (AChE) Inhibition : Studies have demonstrated that compounds with similar structures exhibit significant inhibitory effects on AChE, which is crucial in the treatment of Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, improving cholinergic transmission.
- Antioxidant Activity : The thiazole moiety is associated with antioxidant properties. The compound may scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Biological Activity Data
Case Studies
Several studies have investigated the biological activity of compounds similar to this compound:
- Alzheimer's Disease Models : In vitro studies using neuronal cell lines demonstrated that derivatives of this compound significantly improved cell viability in models of oxidative stress and cholinergic dysfunction.
- Cancer Cell Lines : Preliminary results indicate that this compound exhibits cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
